molecular formula C13H12N2O3 B14653520 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester CAS No. 40448-92-8

1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester

Cat. No.: B14653520
CAS No.: 40448-92-8
M. Wt: 244.25 g/mol
InChI Key: UALWQVCLEBEYTK-UHFFFAOYSA-N
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Description

1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester is a chemical compound with the molecular formula C12H10N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products:

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Aminoquinoline derivatives.

    Substitution: Quinoline derivatives with different substituents replacing the methoxy group.

Scientific Research Applications

1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The cyano group and quinoline ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    2-Cyano-6-methoxybenzothiazole: A precursor in the synthesis of the target compound.

    Quinoline derivatives: Compounds with similar quinoline structures but different functional groups.

Uniqueness: 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester is unique due to the presence of both the cyano and methoxy groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

40448-92-8

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-17-11-5-6-12-9(7-11)3-4-10(8-14)15(12)13(16)18-2/h3-7,10H,1-2H3

InChI Key

UALWQVCLEBEYTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(C=C2)C#N)C(=O)OC

Origin of Product

United States

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